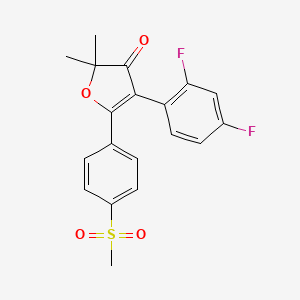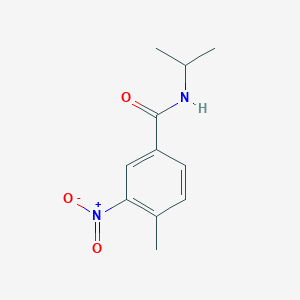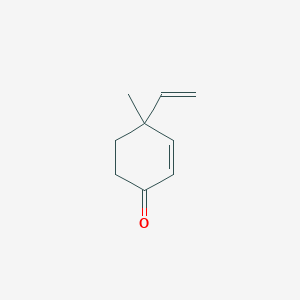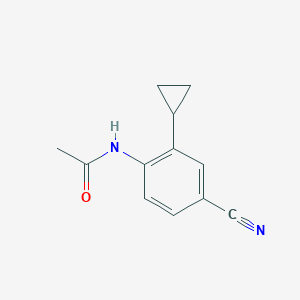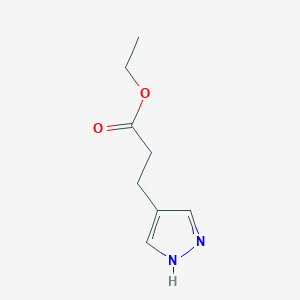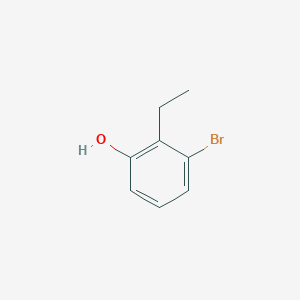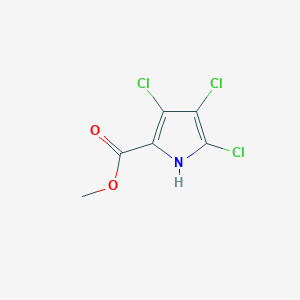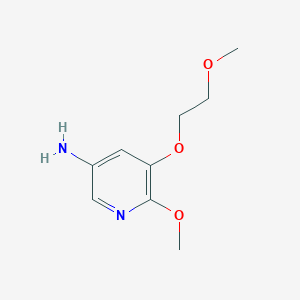
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine is a chemical compound with the molecular formula C8H12N2O3. It is a derivative of pyridine, characterized by the presence of methoxy and methoxyethoxy groups attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine typically involves the reaction of 6-methoxy-3-pyridinamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to higher purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and methoxyethoxy groups can enhance the compound’s binding affinity and specificity for its targets. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-3-pyridinamine: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.
5-(2-Methoxyethoxy)-3-pyridinamine: Lacks the methoxy group, which can influence its binding properties and biological activity.
6-Methoxy-5-methylpyridin-3-amine: Contains a methyl group instead of a methoxyethoxy group, leading to different chemical and physical properties.
Uniqueness
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine is unique due to the presence of both methoxy and methoxyethoxy groups, which can enhance its solubility, reactivity, and binding affinity in various applications. This combination of functional groups makes it a versatile compound for research and development in multiple scientific fields .
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
6-methoxy-5-(2-methoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4,10H2,1-2H3 |
Clave InChI |
VYQVWFFEYKESFN-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(N=CC(=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


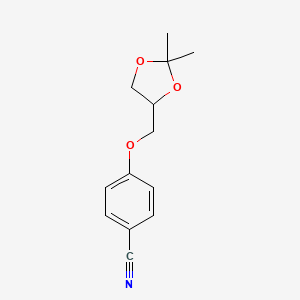
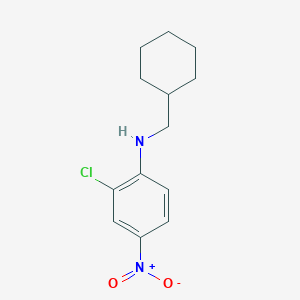
![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)

![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
